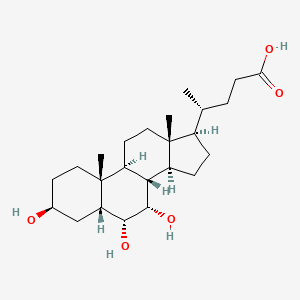
5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-dihydroxyethyl)-4-hydroxyoxolane-2,3-dione is a gamma-lactone.
Applications De Recherche Scientifique
1. Polymer Science and Micelle Formation
Research by Pounder et al. (2011) explores the ring-opening polymerization of compounds structurally similar to 5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione, showing their use in creating amphiphilic block copolymer micelles. These micelles have potential applications in drug delivery and nanotechnology due to their increased sizes and stability (Pounder, Willcock, Ieong, O’Reilly, & Dove, 2011).
2. Synthesis of Biologically Active Substances
Gein and Pastukhova (2020) describe the synthesis of compounds related to 5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione, highlighting their potential in creating biologically active substances. These substances demonstrate diverse activities, including anti-inflammatory and antimicrobial properties (Gein & Pastukhova, 2020).
3. Chemical Reaction Studies and Synthesis
Research by Brown, Browne, and Eastwood (1983) involves studying the rearrangement reactions of acyloxycarbenes to 1,2-diones, a process relevant to compounds like 5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione. This research is significant for understanding reaction mechanisms in organic chemistry (Brown, Browne, & Eastwood, 1983).
4. Development of Functional Polymers
Zhang et al. (2012) have synthesized polyesters using ring-opening polymerization of a compound structurally similar to 5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione. These polyesters, functionalized through thiol-yne chemistry, demonstrate potential in biomedical applications like gene delivery and cell penetration (Zhang, Yin, Xu, Tong, Lu, Ren, & Cheng, 2012).
Propriétés
Nom du produit |
5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione |
|---|---|
Formule moléculaire |
C6H8O6 |
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
5-(1,2-dihydroxyethyl)-4-hydroxyoxolane-2,3-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2 |
Clé InChI |
KRGQEOSDQHTZMX-UHFFFAOYSA-N |
SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
SMILES canonique |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



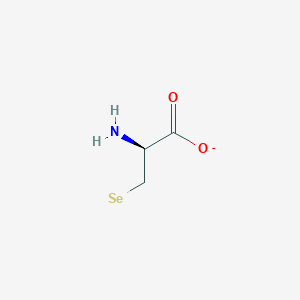
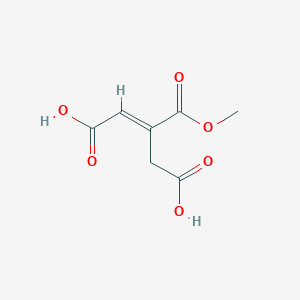

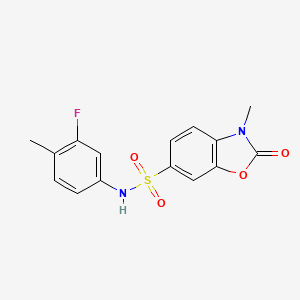
![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)

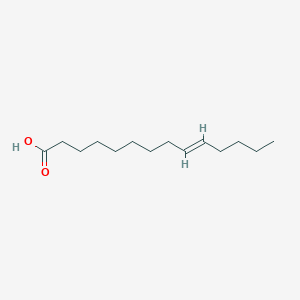
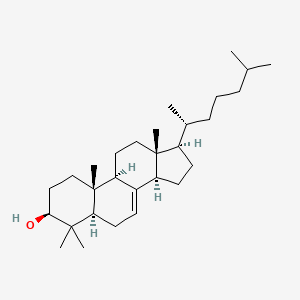
![(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)


